5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
It’s known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These compounds are often used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the active sites of the target proteins, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been found to affect various biological pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity .
Action Environment
Similar compounds have been synthesized and evaluated under various conditions .
Biochemical Analysis
Biochemical Properties
5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antibacterial activity by inhibiting the growth of bacterial strains such as Bacillus subtilis and Staphylococcus aureus . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with viral proteins, potentially inhibiting viral replication and providing a basis for antiviral drug development .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound disrupts cell wall synthesis and protein synthesis, leading to cell death . In mammalian cells, this compound has been shown to affect neurotransmitter receptors, thereby influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders . Furthermore, this compound has been observed to alter the expression of genes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions. For instance, this compound has been found to inhibit the activity of bacterial DNA gyrase, an enzyme essential for DNA replication . By binding to the active site of the enzyme, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial replication. Additionally, this compound has been shown to modulate the activity of neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects for psychiatric disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to the development of resistance in bacterial strains, necessitating the use of combination therapies to maintain efficacy . In vivo studies have demonstrated that this compound can have lasting effects on cellular metabolism and gene expression, highlighting the importance of monitoring its long-term impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects with minimal toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Animal studies have identified a threshold dose above which the toxic effects of this compound become pronounced, emphasizing the need for careful dosage optimization in therapeutic applications . Additionally, the pharmacokinetics of this compound in animal models have revealed that this compound is rapidly absorbed and distributed, with a relatively short half-life .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation of this compound by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate in phase II reactions, facilitating their excretion from the body . The metabolic flux of this compound and its metabolites has been shown to influence the levels of key metabolites in cellular pathways, potentially affecting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound in specific tissues, such as the liver and brain, have been observed, suggesting its potential for targeted therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, where it can exert its effects on cellular processes . For example, the accumulation of this compound in the nucleus may facilitate its interaction with DNA and nuclear proteins, influencing gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves a multi-step process. One common method includes the cyclization of 2-aminothiophenol with chloroacetyl chloride to form the benzothiazole ring. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole: Lacks the chlorine substituent.
5-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole: Lacks the methyl group on the piperazine ring.
4-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole: Lacks the chlorine substituent.
Uniqueness
5-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-8-9(13)2-3-10-11(8)15-12(17-10)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNTVTOIQQQNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCNCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.